molecular formula C7H6ClN3O B1457224 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one CAS No. 1226804-06-3

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Cat. No.: B1457224
CAS No.: 1226804-06-3
M. Wt: 183.59 g/mol
InChI Key: FRTZJZDPQWFPAL-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylating agents in the presence of a base such as sodium tert-butoxide in tetrahydrofuran at low temperatures (around -10°C to 5°C). The reaction mixture is then gradually warmed to room temperature and stirred for several hours to complete the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., potassium carbonate) and solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further explored for their potential biological activities.

Scientific Research Applications

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is widely used in scientific research due to its versatile chemical properties. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine and methyl groups at specific positions allows for targeted modifications and the development of derivatives with enhanced properties.

Properties

IUPAC Name

4-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-3-4-5(8)9-2-10-6(4)11-7(3)12/h2-3H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTZJZDPQWFPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(NC1=O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 4-chloro-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-one (0.4 g; 0.0023 mol; 1.0 equiv) in THF (15 mL) and cool to −78° C. under an argon atmosphere. Add drop-wise lithium hexamethyldisilazide (4.7 mL; 0.0047 mol; 2.0 equiv; 1 M in THF). Stir the reaction at −78° C. for 30 min. Add drop-wise methyl iodide (0.29 mL; 0.0047 mol; 2.0 equiv), allow the reaction temperature to come to −20° C. slowly and stir at −20° C. for 2 h. Quench the reaction with saturated ammonium chloride aqueous and extract with EA. Evaporate the organic layer to give the title compound (0.24 g; 41.38%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
0.29 mL
Type
reactant
Reaction Step Three
Yield
41.38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

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